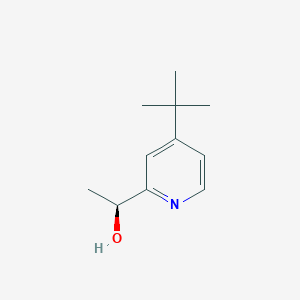

(1S)-1-(4-Tert-butylpyridin-2-yl)ethanol

Description

The Significance of Pyridine-Based Scaffolds in Chiral Molecule Synthesis

The pyridine (B92270) ring is a ubiquitous structural motif in a vast number of biologically active compounds and functional materials. In medicinal chemistry, it is considered a "privileged scaffold" due to its presence in thousands of existing drug molecules. numberanalytics.com This prevalence stems from the pyridine unit's ability to enhance the solubility and bioavailability of less soluble compounds, acting as a polar and ionizable aromatic system. acs.org The nitrogen atom can serve as a hydrogen bond acceptor, a crucial interaction for molecular recognition at biological targets like enzymes and receptors. acs.orgnih.gov

In the realm of chiral molecule synthesis, pyridine-based scaffolds are indispensable. They are frequently incorporated into chiral ligands for asymmetric catalysis, where the pyridine nitrogen coordinates to a metal center, creating a defined chiral environment that directs the stereochemical outcome of a reaction. beilstein-journals.org The development of new chiral pyridine derivatives is a continuous effort aimed at discovering novel catalysts with improved activity and selectivity for a wide range of chemical transformations. beilstein-journals.orgwikipedia.org The adaptability of the pyridine ring allows for fine-tuning of its steric and electronic properties through substitution, making it a versatile platform for designing ligands tailored to specific catalytic applications. nih.gov

Rationale for Investigating Enantiomerically Enriched (1S)-1-(4-Tert-butylpyridin-2-yl)ethanol

The investigation into specific, enantiomerically enriched compounds like this compound is driven by the pursuit of enhanced control in asymmetric synthesis. The rationale for this particular molecule is rooted in the strategic placement of the tert-butyl group on the pyridine ring.

The tert-butyl group is known for exerting significant steric hindrance due to its bulky nature. numberanalytics.comnumberanalytics.com In the context of a chiral ligand or catalyst derived from this compound, this steric bulk is hypothesized to play a critical role in creating a highly organized and constrained chiral pocket around a coordinated metal center. This well-defined three-dimensional space can effectively shield one face of a prochiral substrate, forcing an incoming reagent to attack from the less hindered face, thereby leading to high levels of enantioselectivity in the product. nih.gov

This principle is well-established in ligands such as (S)-t-BuPyOx, a pyridinooxazoline ligand where a tert-butyl group is critical for achieving high enantioselectivity in reactions like asymmetric conjugate additions. researchgate.netmdpi.com By analogy, incorporating a tert-butyl group directly onto the pyridine backbone of a chiral carbinol offers a distinct strategy to modulate the catalytic environment. It allows for the exploration of how steric effects, originating from the pyridine scaffold itself, can influence the efficiency and stereochemical outcome of catalytic processes.

Current Landscape of Chiral Pyridine Alcohol Synthesis and Applications

The synthesis and application of chiral pyridine alcohols is a vibrant and evolving field of chemical research. The primary methods for their preparation focus on the asymmetric reduction of the corresponding prochiral pyridyl ketones. A variety of catalytic systems have been developed to achieve high yields and excellent enantiomeric excess (ee).

Synthesis Methods: Key strategies for the enantioselective synthesis of chiral pyridine alcohols include:

Catalytic Asymmetric Reduction: This is one of the most common approaches, utilizing chiral catalysts to deliver a hydride to a prochiral ketone selectively. Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, are widely used for asymmetric hydrogenation and transfer hydrogenation. researchgate.net Another prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which employs chiral oxazaborolidine catalysts.

Biocatalysis: The use of enzymes (such as alcohol dehydrogenases) or whole-cell systems offers a green and highly selective alternative for ketone reduction. Biocatalytic methods often proceed with exceptional enantioselectivity under mild reaction conditions. Lipases are also employed for the kinetic resolution of racemic pyridyl alcohols.

| Synthesis Method | Catalyst/System Type | Key Features | Typical Enantioselectivity (% ee) |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ru, Rh, or Ir complexes with chiral ligands | Uses hydrogen donors like isopropanol (B130326) or formic acid. | Often >95% |

| Catalytic Asymmetric Hydrogenation | Ru, Rh, or Ir complexes with chiral ligands | Uses H₂ gas, often requiring pressure. | High, frequently >98% |

| Oxazaborolidine-Catalyzed Reduction (CBS) | Chiral oxazaborolidine with a borane (B79455) source | Well-established method for a broad range of ketones. | Good to excellent (80-99%) |

| Biocatalytic Reduction | Isolated enzymes (ADHs) or whole-cell systems | Environmentally benign, highly specific, mild conditions. | Excellent, often >99% |

| Lipase-Catalyzed Kinetic Resolution | Lipase enzyme (e.g., Candida antarctica Lipase) | Resolves a racemic mixture, max yield of 50% for one enantiomer. | Excellent for both resolved alcohol and ester |

Applications: Enantiomerically pure pyridine alcohols are primarily utilized in two major areas:

Chiral Building Blocks: They serve as key intermediates in the multi-step synthesis of complex, biologically active molecules, particularly pharmaceuticals. The defined stereocenter of the alcohol is incorporated into the final target molecule.

Precursors to Chiral Ligands: Chiral pyridine alcohols are readily converted into other functional groups, making them versatile precursors for a wide range of chiral ligands used in asymmetric catalysis. For example, they can be transformed into corresponding amines, phosphines, or oxazolines, which are then used to create highly effective catalysts for various asymmetric reactions.

Research Objectives and Scope of Academic Inquiry for this compound

The academic inquiry into this compound is guided by a set of clear research objectives aimed at unlocking its potential in asymmetric synthesis. The scope of this research encompasses its synthesis, characterization, and subsequent application as a tool for creating other chiral molecules.

Primary Research Objectives:

Development of Efficient Synthetic Routes: A core objective is to establish a highly efficient and stereoselective method for the synthesis of this compound. This involves optimizing asymmetric reduction conditions for the precursor ketone, 4-tert-butyl-2-acetylpyridine, to achieve near-perfect enantiomeric purity (>99% ee) and high chemical yield.

Application as a Chiral Ligand Precursor: A major goal is to utilize the synthesized chiral alcohol as a platform to develop novel chiral ligands. This involves chemical modification of the hydroxyl group to generate a library of new ligands (e.g., aminophosphines, oxazolines) bearing the 4-tert-butylpyridine (B128874) scaffold.

Evaluation in Asymmetric Catalysis: The newly synthesized ligands would be evaluated in a range of mechanistically diverse, metal-catalyzed asymmetric reactions. The objective is to assess the impact of the 4-tert-butyl substituent on catalytic performance, specifically focusing on its ability to enhance enantioselectivity and substrate scope.

Elucidation of Structure-Activity Relationships: A fundamental aim is to understand how the steric and electronic properties conferred by the tert-butyl group on the pyridine ring translate into catalytic activity and stereocontrol. This involves comparing the performance of these new ligands against analogues lacking the tert-butyl group to isolate its specific contribution.

The scope of this inquiry is therefore to not only create a new chiral molecule but to fundamentally understand its utility as a modulator of stereochemistry, with the ultimate goal of developing more effective tools for the synthesis of enantiomerically pure compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(4-tert-butylpyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8(13)10-7-9(5-6-12-10)11(2,3)4/h5-8,13H,1-4H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCMPRMHMZTCRR-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC(=C1)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=CC(=C1)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1s 1 4 Tert Butylpyridin 2 Yl Ethanol and Analogues

Asymmetric Synthesis Strategies for Pyridine-Substituted Alcohols

The creation of the chiral secondary alcohol moiety in pyridine-substituted compounds can be approached through several distinct asymmetric strategies. These methods rely on the use of chiral catalysts, reagents, or auxiliaries to influence the stereochemical outcome of the reaction, converting a prochiral precursor into a single, desired enantiomer. The primary precursor for (1S)-1-(4-Tert-butylpyridin-2-yl)ethanol is typically the corresponding ketone, 4-tert-butyl-2-acetylpyridine.

Enantioselective Reduction of Ketone Precursors

One of the most direct and widely employed methods for synthesizing chiral alcohols is the asymmetric reduction of prochiral ketones. This transformation can be achieved with high efficiency and enantioselectivity using various catalytic systems.

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction is a powerful method that utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF). The catalyst, derived from a chiral amino alcohol like (S)-prolinol, forms a complex with borane and the ketone substrate. This coordination positions the ketone in a rigid, six-membered ring transition state, where the hydride from the borane is delivered to one specific face of the carbonyl group, dictated by steric hindrance. The larger substituent on the ketone preferentially occupies a pseudo-equatorial position to minimize steric interactions with the catalyst's substituents, leading to a predictable stereochemical outcome. For the synthesis of this compound, the corresponding (R)-CBS catalyst would be employed to deliver the hydride to the Re-face of 4-tert-butyl-2-acetylpyridine.

Asymmetric Transfer Hydrogenation (ATH): This method employs a transition metal catalyst, typically based on ruthenium or rhodium, with a chiral ligand to transfer hydrogen from a simple hydrogen donor (e.g., a mixture of formic acid and triethylamine (B128534), or isopropanol) to the ketone. The chiral ligand creates a chiral environment around the metal center, which coordinates to the ketone and facilitates the stereoselective transfer of a hydride. These reactions are often operationally simple and can be performed under mild conditions, offering an effective alternative to reductions using borane or molecular hydrogen.

Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs), are highly efficient and stereoselective catalysts for the reduction of ketones. These enzymes utilize cofactors such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to deliver a hydride to the carbonyl group. By selecting an appropriate ADH, it is possible to achieve exceptionally high enantiomeric excesses (ee) under environmentally benign aqueous conditions.

Table 1: Examples of Enantioselective Reduction of Acetylpyridine Derivatives This table presents data for analogous reactions, as specific data for 4-tert-butyl-2-acetylpyridine may not be publicly available. The principles are directly transferable.

| Precursor | Method | Catalyst/Enzyme | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 2-Acetylpyridine | CBS Reduction | (R)-Methyl-CBS | BH₃·SMe₂ | THF | -20 | 95 | 96 |

| 2-Acetyl-6-phenylpyridine | ATH | RuCl₂[(S,S)-TsDPEN] | HCOOH/NEt₃ | DMF | 28 | 98 | >99 |

| 2-Acetylpyridine | Biocatalytic | Lactobacillus kefir ADH | Isopropanol (B130326) | Buffer/MTBE | 30 | >95 | >99 (R) |

Chiral Auxiliary-Controlled Carbonyl Additions

In this strategy, a prochiral substrate is temporarily attached to a chiral molecule, known as a chiral auxiliary. The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved to yield the enantiomerically enriched product. harvard.edunih.gov This method is particularly useful for forming carbon-carbon bonds, such as the addition of a methyl or ethyl group to a carbonyl.

For the synthesis of the target alcohol, a derivative of 2-pyridinecarboxylic acid would first be coupled to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. harvard.eduresearchgate.net The resulting amide can be converted to a ketone or an imide, which then undergoes a diastereoselective addition of an organometallic reagent (e.g., methylmagnesium bromide or methyllithium). The steric bulk of the chiral auxiliary effectively shields one face of the carbonyl or imine, forcing the nucleophile to attack from the less hindered face. This establishes the new stereocenter with a high degree of diastereoselectivity. Subsequent removal of the auxiliary, typically by hydrolysis or reduction, liberates the desired chiral alcohol. The choice of auxiliary and reaction conditions can often be tuned to favor the formation of either enantiomer of the product.

Table 2: Chiral Auxiliary-Directed Synthesis of Alcohols This table illustrates the general principle of using chiral auxiliaries for asymmetric synthesis.

| Substrate | Auxiliary | Reagent | Conditions | Diastereomeric Ratio (d.r.) |

| N-Propanoyl-(S)-4-benzyloxazolidinone | Evans Auxiliary | LDA, then MeI | THF, -78 °C | >99:1 |

| N-Acetyl-(1R,2R)-pseudoephenamine amide | Pseudoephenamine | LDA, then BnBr | THF, 0 °C | >98:2 |

Transition Metal-Catalyzed Asymmetric Functionalization

This approach involves the use of a chiral transition metal catalyst to control the enantioselective addition of a nucleophile to a prochiral carbonyl compound. A common strategy for synthesizing this compound would be the asymmetric addition of an ethyl nucleophile to 4-tert-butylpyridine-2-carbaldehyde.

A widely studied reaction of this type is the catalytic asymmetric addition of organozinc reagents (e.g., diethylzinc) to aldehydes. In the presence of a chiral ligand, typically a chiral amino alcohol or a diamine, the organozinc reagent forms a chiral complex. This complex then coordinates to the aldehyde, arranging it in a specific orientation that exposes one of its prochiral faces to preferential attack by the ethyl group. The stereochemical outcome is determined by the absolute configuration of the chiral ligand used. This method allows for the direct formation of the C-C bond at the carbinol center with high enantioselectivity.

Table 3: Asymmetric Ethylation of Aromatic Aldehydes This table provides representative data for the asymmetric addition of diethylzinc (B1219324) to aldehydes, a method applicable to the synthesis of the target compound.

| Aldehyde | Catalyst/Ligand | Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Benzaldehyde | (-)-DAIB | Et₂Zn | Toluene | 0 | 97 | 98 (R) |

| 2-Naphthaldehyde | (1R,2S)-N,N-Dibutylnorephedrine | Et₂Zn | Hexane | 0 | 95 | 94 (R) |

| 3-Pyridinecarboxaldehyde | Ti(OiPr)₄ / (S)-BINOL | Et₂Zn | Toluene | 20 | 85 | 88 (S) |

Stereoselective Formation of the Carbinol Center

The success of any asymmetric synthesis hinges on the ability to precisely control the formation of new stereocenters. For this compound, this means controlling the approach of the incoming nucleophile (a hydride or an ethyl group) to the planar carbonyl group of the precursor.

Control of Diastereoselectivity and Enantioselectivity

The control of stereoselectivity is achieved by creating a significant energy difference between the transition states leading to the two possible enantiomers. In catalytic asymmetric reductions , the chiral catalyst creates a "chiral pocket" around the active site. In the CBS reduction, the stereochemical outcome is rationalized by a transition state model where the ketone coordinates to the boron atom of the catalyst in a way that minimizes steric clash between the ketone's substituents and the catalyst's chiral framework. This forces the borane to deliver the hydride from a specific direction, resulting in high enantioselectivity.

In chiral auxiliary-based methods , the auxiliary is covalently bonded to the substrate. The resulting molecule exists in a preferred conformation where the bulky groups of the auxiliary sterically block one face of the reactive center. This steric hindrance forces the incoming reagent to approach from the opposite, more accessible face, leading to the formation of one diastereomer in preference to the other.

For transition metal-catalyzed additions , the chiral ligand coordinates to the metal center, which in turn binds both the substrate (aldehyde) and the nucleophilic reagent (e.g., organozinc). The ligand's structure dictates the spatial arrangement of the reactants in the transition state, thereby controlling the facial selectivity of the nucleophilic attack on the carbonyl group.

Optimization of Reaction Conditions for Stereochemical Purity

Achieving high stereochemical purity often requires careful optimization of various reaction parameters. The enantiomeric or diastereomeric excess of a reaction can be highly sensitive to changes in the reaction environment.

Temperature: Asymmetric reactions are often run at low temperatures. Lowering the temperature can increase the energy difference between the diastereomeric transition states, thereby enhancing selectivity. However, in some cases, an optimal temperature exists, beyond which further cooling may not improve or could even decrease the enantioselectivity. mdpi.com

Solvent: The solvent can influence the solubility of the catalyst and substrate, the stability of intermediates, and the geometry of the transition state. A screen of different solvents (e.g., THF, toluene, dichloromethane) is a common step in optimizing an asymmetric reaction. ijprs.com

Additives: In some cases, the addition of Lewis acids or other additives can enhance selectivity by altering the electronic properties of the substrate or catalyst, or by helping to organize the transition state assembly.

Table 4: Optimization of Reaction Conditions for Asymmetric Reduction of an Acetophenone Derivative This table is a representative example of how reaction conditions can be optimized to maximize stereochemical purity.

| Entry | Catalyst Loading (mol%) | Borohydride Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | 10 | NaBH₄ | THF | 25 | 85 | 25 |

| 2 | 10 | (CH₃)₄NBH₄ | THF | 25 | 88 | 73 |

| 3 | 10 | (C₄H₉)₄NBH₄ | THF | 25 | 89 | 91 |

| 4 | 5 | (C₄H₉)₄NBH₄ | THF | 25 | 86 | 85 |

| 5 | 10 | (C₄H₉)₄NBH₄ | THF | 0 | 90 | 93 |

| 6 | 10 | (C₄H₉)₄NBH₄ | CH₂Cl₂ | 0 | 82 | 81 |

Chemical Transformation and Derivatization Routes

The synthetic utility of this compound is significantly enhanced by the diverse chemical transformations that can be performed on its two primary functional components: the pyridine (B92270) ring and the secondary hydroxyl group. These modifications allow for the generation of a wide array of analogues with tailored properties for various applications in medicinal chemistry and materials science.

The pyridine ring, while aromatic, possesses electronic characteristics distinct from benzene, which govern its reactivity. The nitrogen atom is electron-withdrawing, rendering the ring electron-deficient and generally less reactive towards electrophilic aromatic substitution than benzene. quimicaorganica.org Conversely, this electron deficiency makes the positions ortho (2,6) and para (4) to the nitrogen susceptible to nucleophilic attack. stackexchange.com

N-Oxidation: One of the most effective strategies to modulate the reactivity of the pyridine ring is through N-oxidation. Treatment of the parent pyridine with an oxidizing agent, such as hydrogen peroxide or a peroxy acid, yields the corresponding 4-tert-butylpyridine (B128874) N-oxide derivative. This transformation has profound electronic consequences: the N-oxide group can donate electron density into the ring via resonance, which activates the 2- and 4-positions towards both electrophilic and nucleophilic substitution. scripps.edu This activation provides a pathway to introduce a variety of functional groups that are otherwise difficult to incorporate. For instance, treatment of the N-oxide with reagents like phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can facilitate the introduction of a chlorine atom at the 2-position.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the 4-tert-butylpyridine ring is challenging and typically requires harsh conditions. quimicaorganica.org When it does occur, substitution is directed to the C-3 and C-5 positions. The tert-butyl group is a weak activating group and an ortho-para director; however, in this system, its directing influence is secondary to the powerful deactivating and directing effects of the pyridine nitrogen. stackexchange.comlibretexts.org Reactions such as nitration and halogenation, if successful, would yield 3-substituted or 3,5-disubstituted products.

Nucleophilic Aromatic Substitution: The pyridine ring is inherently activated towards nucleophilic substitution at the 2- and 4-positions. stackexchange.com In the case of this compound, these positions are already substituted. However, should a derivative with a suitable leaving group (e.g., a halogen) be synthesized at the 6-position (ortho to the nitrogen), it would be a prime site for displacement by various nucleophiles, such as amines, alkoxides, or thiolates.

Table 1: Reactivity of the 4-Tert-butylpyridine Moiety

| Reaction Type | Key Reagents | Reactive Position(s) | Outcome and Remarks |

|---|---|---|---|

| N-Oxidation | H₂O₂, m-CPBA | Pyridine Nitrogen | Forms the N-oxide, which activates the ring for further substitutions. scripps.edu |

| Electrophilic Substitution | HNO₃/H₂SO₄ (Nitration) | C-3, C-5 | Reaction is disfavored due to the electron-deficient ring; requires harsh conditions. quimicaorganica.org |

| Nucleophilic Substitution | Nu:- (e.g., RO⁻, R₂NH) | C-2, C-6 | Requires a leaving group at the reactive position. The N-oxide can facilitate this reactivity. stackexchange.com |

The secondary hydroxyl group is a versatile handle for a variety of chemical modifications, including oxidation, esterification, and etherification. These transformations are crucial for producing derivatives and for installing protecting groups during multi-step syntheses.

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 2-acetyl-4-tert-butylpyridine. This transformation can be achieved using a range of oxidizing agents. Strong, chromium-based oxidants like chromic acid (generated from Na₂Cr₂O₇/H₂SO₄) or milder, more selective reagents such as pyridinium (B92312) chlorochromate (PCC) or systems based on 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) can be employed. youtube.comchemguide.co.ukorganic-chemistry.org The choice of reagent depends on the desired scale and the presence of other sensitive functional groups in the molecule.

Esterification: Ester derivatives are commonly synthesized to modify the compound's physicochemical properties. This can be accomplished through several methods:

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). This is an equilibrium-driven process, often requiring removal of water to achieve high yields. masterorganicchemistry.com

Acylation with Acid Chlorides/Anhydrides: A more reactive method involves treating the alcohol with an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl or carboxylic acid byproduct.

Etherification: The formation of an ether linkage (C-O-R) can be achieved via methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the alkoxide, followed by nucleophilic substitution on an alkyl halide (e.g., methyl iodide, ethyl bromide).

Table 2: Derivatization Reactions at the Hydroxyl Group

| Transformation | Typical Reagents | Product Functional Group | General Conditions |

|---|---|---|---|

| Oxidation | PCC, DMP, TEMPO/NaOCl | Ketone | Anhydrous organic solvent (e.g., CH₂Cl₂). organic-chemistry.org |

| Esterification | R'COCl, Pyridine | Ester | Aprotic solvent, often at 0 °C to room temperature. |

| Esterification | R'COOH, H₂SO₄ (cat.) | Ester | Often heated in an excess of the alcohol or with water removal. masterorganicchemistry.com |

| Etherification | 1. NaH; 2. R'Br | Ether | Anhydrous polar aprotic solvent (e.g., THF, DMF). |

| Sulfonylation | TsCl, Pyridine | Tosylate Ester | Forms a good leaving group for subsequent substitution reactions. |

Scalability and Practical Considerations in Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger, process scale introduces several practical challenges that must be addressed to ensure efficiency, cost-effectiveness, and safety. The most common route to this chiral alcohol is the asymmetric reduction of the prochiral ketone, 2-acetyl-4-tert-butylpyridine.

Catalyst Selection and Deactivation: A primary challenge in the asymmetric synthesis of chiral pyridines is the inherent Lewis basicity of the pyridine nitrogen. chim.it This nitrogen atom can coordinate to the metal center of many transition-metal catalysts (e.g., those based on Ru, Rh, Ir) that are commonly used for asymmetric hydrogenation or transfer hydrogenation. chim.itglobethesis.com This coordination can lead to catalyst inhibition or complete deactivation, resulting in low conversion and erosion of enantioselectivity. Overcoming this issue often requires:

Specialized Ligands: The use of ligands that shield the metal center or are less susceptible to displacement by the pyridine substrate.

Acidic Additives: The addition of a Lewis or Brønsted acid can protonate or coordinate to the pyridine nitrogen, preventing it from poisoning the catalyst.

Biocatalysis as a Scalable Alternative: Chemoenzymatic approaches have emerged as powerful and practical alternatives for large-scale synthesis. nih.gov The reduction of the ketone precursor can be achieved with high yield and excellent enantioselectivity (>99% ee) using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). mdpi.com These biocatalytic transformations offer several advantages for scalability:

Mild Reaction Conditions: Reactions are typically run in aqueous media at or near ambient temperature and pressure, reducing energy costs and the need for specialized equipment.

High Selectivity: Enzymes provide exceptional enantioselectivity, often eliminating the need for chiral purification steps.

Environmental Sustainability: Biocatalysis avoids the use of toxic heavy metals and harsh reagents, aligning with the principles of green chemistry. mdpi.com

Purification and Process Optimization: On a large scale, purification by column chromatography is often impractical and costly. Therefore, developing a process that yields a product amenable to purification by crystallization or distillation is highly desirable. For this compound, which may be an oil or low-melting solid, forming a crystalline salt with a chiral or achiral acid could be an effective strategy for purification and enantiomeric enrichment. Further process considerations include the cost of starting materials, catalyst loading (for both chemical and biocatalytic routes), catalyst recovery and recycling, and solvent selection to minimize waste and environmental impact. pharmtech.com

In Depth Stereochemical Characterization of 1s 1 4 Tert Butylpyridin 2 Yl Ethanol

Analytical Techniques for Enantiomeric Excess Determination

The quantification of the enantiomeric excess (ee) of (1S)-1-(4-Tert-butylpyridin-2-yl)ethanol is critical for ensuring the quality and efficacy of its applications. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most prevalent and effective methods for this purpose. nih.govresearchgate.net These techniques rely on the differential interaction of the enantiomers with a chiral environment, leading to their separation. sigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed for the separation of chiral alcohols. nih.gov The selection of the appropriate chiral column and mobile phase is essential for achieving baseline separation of the enantiomers. nih.gov Method development typically involves screening various columns and mobile phase compositions, which can range from normal-phase (e.g., hexane/ethanol (B145695) mixtures) to reversed-phase (e.g., water/acetonitrile or water/methanol mixtures) or polar organic modes. nih.gov

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Modern chiroptical detectors, such as Circular Dichroism (CD) detectors, can also be coupled with HPLC to provide enhanced detection and quantification of chiral molecules. heraldopenaccess.us

Below is an illustrative data table showcasing typical chiral HPLC and SFC methods that could be applied for the analysis of 1-(4-Tert-butylpyridin-2-yl)ethanol enantiomers.

Interactive Data Table: Illustrative Chromatographic Methods for Enantiomeric Excess Determination

| Parameter | Chiral HPLC Method | Chiral SFC Method |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP | Amylose tris(3,5-dimethylphenylcarbamate) based CSP |

| Mobile Phase | Hexane:Isopropanol (B130326) (90:10, v/v) | CO₂:Methanol (85:15, v/v) |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Temperature | 25 °C | 40 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Retention Time (S)-enantiomer | 8.5 min | 3.2 min |

| Retention Time (R)-enantiomer | 10.2 min | 3.8 min |

| Resolution (Rs) | > 2.0 | > 1.8 |

Note: The data in this table is illustrative and represents typical conditions for the separation of similar chiral alcohols.

Conformational Analysis and Stereoelectronic Effects of the Tert-butyl Group

The conformational preferences of this compound are significantly influenced by the steric and electronic properties of the tert-butyl group. The bulky nature of the tert-butyl group imposes considerable steric hindrance, which dictates the most stable spatial arrangement of the molecule.

The tert-butyl group, being large and non-polar, will preferentially occupy a position that minimizes steric interactions with adjacent substituents. In the case of this compound, the rotation around the single bond connecting the chiral center to the pyridine (B92270) ring will be restricted. The most stable conformer is likely one where the large tert-butyl group on the pyridine ring and the substituents on the chiral carbon are positioned to minimize steric clash.

Table Summarizing Conformational and Stereoelectronic Effects:

| Factor | Description | Impact on this compound |

| Steric Hindrance | The bulky tert-butyl group restricts free rotation around the C-C bond connecting the pyridine ring and the ethanol moiety. | The molecule adopts a conformation that minimizes steric strain between the tert-butyl group, the pyridine ring, and the substituents on the chiral carbon. |

| Inductive Effect | The tert-butyl group is weakly electron-donating, which can slightly increase the electron density of the pyridine ring. | This may influence the acidity of the hydroxyl proton and the molecule's hydrogen bonding capabilities. |

| Conformational Rigidity | The significant steric presence of the tert-butyl group can lead to a more rigid molecular structure with a higher energy barrier for rotation. | This increased rigidity can enhance the stability of the preferred conformation. |

Factors Influencing Stereochemical Stability and Potential for Racemization

The stereochemical stability of this compound is a critical consideration, as racemization would lead to a loss of its specific stereochemical properties. Several factors can potentially induce the inversion of the chiral center, leading to the formation of the (R)-enantiomer.

Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization. For chiral alcohols, thermal racemization is a possibility, although it often requires harsh conditions in the absence of a catalyst.

pH: The stereochemical integrity of the chiral center can be compromised under strongly acidic or basic conditions. In acidic media, protonation of the hydroxyl group can facilitate its departure as a water molecule, potentially leading to a carbocation intermediate that is planar and achiral. Subsequent nucleophilic attack would result in a racemic mixture. Under basic conditions, deprotonation of the hydroxyl group could, in some cases, initiate a pathway to racemization, although this is generally less common for simple alcohols.

Catalysts: Certain catalysts, particularly some transition metals, can promote the racemization of chiral alcohols. This can occur through various mechanisms, including oxidation to a ketone followed by reduction, or through the formation of metal-alkoxide intermediates.

Solvent: The polarity and protic nature of the solvent can influence the stability of intermediates that may be involved in racemization pathways. Polar protic solvents, for instance, can stabilize charged intermediates, potentially lowering the energy barrier for racemization.

Illustrative Table of Factors Affecting Stereochemical Stability:

| Factor | Condition | Potential for Racemization |

| Temperature | High (>100 °C) | Increased |

| pH | Strongly Acidic (pH < 2) | Moderate to High |

| pH | Strongly Basic (pH > 12) | Low to Moderate |

| Catalyst | Presence of certain transition metals (e.g., Ru, Pd) | High |

| Solvent | Polar Protic | May facilitate racemization |

It is important to note that the inherent stability of the C-O bond at the chiral center of this compound makes it relatively robust under normal storage and handling conditions. However, exposure to the aforementioned factors should be controlled to maintain its enantiomeric purity.

Mechanistic Investigations of Chemical Reactions Involving 1s 1 4 Tert Butylpyridin 2 Yl Ethanol

Elucidation of Reaction Pathways and Rate-Determining Steps

For a hypothetical reaction, such as the nucleophilic substitution at the chiral center of (1S)-1-(4-Tert-butylpyridin-2-yl)ethanol, several pathways could be proposed. These might include an Sₙ1 mechanism, proceeding through a carbocation intermediate, or an Sₙ2 mechanism, involving a single concerted step. To distinguish between these possibilities, chemists would conduct a series of experiments. For instance, the observation of racemization in the product would suggest an Sₙ1 pathway, while inversion of stereochemistry would be indicative of an Sₙ2 mechanism.

The rate law, determined by systematically varying the concentrations of reactants and observing the effect on the reaction rate, provides significant insight into the composition of the transition state of the RDS. A hypothetical rate law of Rate = k[this compound][Nucleophile] would suggest that both the substrate and the nucleophile are involved in the rate-determining step, which is characteristic of an Sₙ2 reaction.

Influence of the 4-Tert-butylpyridinyl Moiety on Reaction Mechanisms

The 4-tert-butylpyridinyl group is expected to have a profound impact on the mechanisms of reactions involving this compound, primarily through a combination of electronic and steric effects.

Electronic Effects: The pyridine (B92270) ring is an electron-deficient aromatic system, which can influence the reactivity of the adjacent benzylic alcohol. The nitrogen atom's lone pair can also act as a Lewis base, coordinating to metal catalysts or other reagents, thereby modulating their reactivity. This coordination could either enhance or suppress the rate of a reaction depending on the specific mechanism.

Steric Effects: The bulky tert-butyl group imposes significant steric hindrance. This can influence the trajectory of an approaching reagent, potentially leading to high levels of stereoselectivity. In asymmetric catalysis, where this compound might be used as a chiral ligand, this steric bulk is instrumental in creating a chiral environment around a metal center, which in turn can control the stereochemical outcome of a reaction.

To deconstruct these influences, comparative studies with analogous compounds, such as those lacking the tert-butyl group or where the tert-butyl group is positioned differently on the pyridine ring, would be necessary.

Kinetic and Thermodynamic Studies of Relevant Transformations

Quantitative kinetic and thermodynamic studies are essential for a complete understanding of a reaction mechanism.

Kinetic Studies: These investigations focus on the rate of a reaction and how it is affected by various parameters. By measuring the reaction rate at different temperatures, key activation parameters can be determined.

Activation Energy (Eₐ): The minimum energy barrier that must be overcome for the reaction to proceed.

Enthalpy of Activation (ΔH‡): The heat of reaction to form the transition state from the reactants.

Entropy of Activation (ΔS‡): The change in the degree of randomness when the reactants form the transition state. A significantly negative value often suggests an associative mechanism where two or more species come together in the RDS.

Hypothetical Kinetic Data for an Isomerization Reaction

| Temperature (K) | Rate Constant (k) [s⁻¹] |

|---|---|

| 300 | 2.5 x 10⁻⁴ |

| 310 | 7.0 x 10⁻⁴ |

| 320 | 1.8 x 10⁻³ |

Gibbs Free Energy Change (ΔG°): Indicates the spontaneity of a reaction.

The interplay between kinetics and thermodynamics determines whether a reaction is under kinetic or thermodynamic control, which has significant implications for the product distribution.

Role of Solvent and Additives on Reaction Progress

The solvent in which a reaction is conducted is not merely an inert medium but can play an active role in the reaction mechanism. Solvent properties such as polarity, proticity, and coordinating ability can stabilize or destabilize reactants, intermediates, and transition states, thereby influencing reaction rates and selectivities.

For reactions involving a polar molecule like this compound, a change in solvent polarity could have a dramatic effect. For instance, a hypothetical Sₙ1 reaction would likely be accelerated in polar protic solvents, such as ethanol (B145695), which can stabilize the forming carbocation intermediate and the leaving group through hydrogen bonding.

Hypothetical Solvent Effects on a Reaction Rate

| Solvent | Dielectric Constant | Relative Rate |

|---|---|---|

| Toluene | 2.4 | 1 |

| Tetrahydrofuran | 7.6 | 25 |

| Acetonitrile | 37.5 | 1,500 |

Additives can also significantly alter the course of a reaction. For example, the addition of a Lewis acid could coordinate to the nitrogen of the pyridine ring, increasing the electrophilicity of the carbinol carbon and potentially accelerating a nucleophilic attack. Conversely, the addition of a strong base could deprotonate the alcohol, forming an alkoxide that is a more potent nucleophile in subsequent reactions. The systematic study of these effects is crucial for a comprehensive mechanistic understanding.

Applications in Asymmetric Catalysis and Chiral Ligand Design

Design and Synthesis of Chiral Ligands Derived from (1S)-1-(4-Tert-butylpyridin-2-yl)ethanol

The structural framework of this compound, featuring a stereogenic center alpha to the pyridine (B92270) nitrogen, is a privileged motif in chiral ligand design. The tert-butyl group provides steric bulk, which can be crucial for creating a well-defined chiral pocket around a metal center, thereby influencing the stereochemical outcome of a catalytic reaction.

Pyridinooxazoline (PyOx) ligands are a prominent class of C1-symmetric, bidentate N,N-ligands that have demonstrated remarkable success in a multitude of asymmetric catalytic reactions. The synthesis of PyOx ligands typically involves the condensation of a chiral amino alcohol with a derivative of picolinic acid. While direct conversion of this compound to a PyOx ligand is not the most conventional route, its structural elements are highly relevant.

The chiral alcohol moiety in this compound can be either retained or transformed to generate other classes of valuable ligands.

Chiral Alcohol-Based Ligands: The parent compound itself can act as a chiral alcohol ligand. The nitrogen of the pyridine ring and the oxygen of the alcohol can coordinate to a metal center, forming a chiral chelate. Such ligands are particularly effective in reactions like the enantioselective addition of organozinc reagents to aldehydes.

Chiral Amine-Based Ligands: The hydroxyl group of this compound can be converted to an amino group through standard organic transformations, such as a Mitsunobu reaction followed by reduction of the resulting azide, to yield the corresponding chiral amine. This chiral pyridyl amine can then be used as a bidentate N,N-ligand or be further elaborated into more complex ligand architectures, such as pyridine-aminophosphine ligands. These P,N-ligands have shown great promise in asymmetric hydrogenation reactions.

Metal Complexation Chemistry and Characterization of Catalytic Species

The efficacy of a chiral ligand is intrinsically linked to its ability to form well-defined complexes with transition metals. Pyridinooxazoline ligands, for instance, readily form stable complexes with a variety of metals, including palladium, copper, and iridium.

In the case of palladium catalysis, the active catalytic species is often a cationic palladium(II) complex. For example, the complex formed between Pd(OCOCF₃)₂ and (S)-t-BuPyOx has been identified as a highly effective catalyst. The characterization of these metal complexes is typically achieved through a combination of spectroscopic techniques, such as NMR and mass spectrometry, and in some cases, single-crystal X-ray diffraction to elucidate the precise three-dimensional structure of the catalytic species.

Catalytic Efficacy in Enantioselective Transformations

Ligands derived from or structurally related to this compound have demonstrated significant utility in a range of enantioselective reactions.

Conjugate Addition: The palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic, β,β-disubstituted enones is a powerful method for the construction of β-benzylic quaternary stereocenters. The use of the (S)-t-BuPyOx ligand in conjunction with a palladium precursor has been shown to provide the desired products in high yields and with excellent enantioselectivities. This reaction is notably robust, being insensitive to oxygen and highly tolerant of water.

| Substrate (Enoate) | Arylboronic Acid | Ligand | Yield (%) | ee (%) |

| Cyclohex-2-en-1-one derivative | Phenylboronic acid | (S)-t-BuPyOx | >95 | >90 |

| Cyclopent-2-en-1-one derivative | 4-Methoxyphenylboronic acid | (S)-t-BuPyOx | >95 | >92 |

Aldol (B89426) Reactions: While specific data for aldol reactions catalyzed by complexes of ligands directly derived from this compound is not extensively documented, the structural motifs are highly relevant. Chiral pyridyl-based ligands are known to be effective in promoting asymmetric aldol reactions, where the Lewis acidic metal center activates the aldehyde, and the chiral ligand environment dictates the facial selectivity of the enolate attack.

Asymmetric Hydrogenation: Chiral P,N-ligands, which can be conceptually derived from this compound, are particularly well-suited for asymmetric hydrogenation reactions. Iridium complexes of such ligands have been successfully employed in the hydrogenation of a variety of challenging substrates, including unfunctionalized olefins and cyclic imines. These reactions often proceed with high enantioselectivity and under mild conditions.

The development of tunable chiral pyridine-aminophosphine ligands has allowed for the successful iridium-catalyzed asymmetric hydrogenation of benchmark olefins and challenging seven-membered cyclic imines, achieving up to 99% ee.

Asymmetric Oxidation Reactions

While direct and detailed research on the application of this compound as a ligand in asymmetric oxidation reactions is not extensively documented in peer-reviewed literature, its structural motifs—a chiral secondary alcohol and a coordinating pyridine ring—suggest significant potential in this domain. The presence of the sterically demanding tert-butyl group on the pyridine ring can also play a crucial role in influencing the stereochemical outcome of a catalytic reaction.

The utility of pyridinyl alcohol ligands in oxidation catalysis has been demonstrated. For instance, copper(II) complexes of various pyridinyl alcohol ligands have been successfully employed as catalysts for the selective oxidation of n-octane. These studies establish that the pyridinyl alcohol framework can effectively support a metal center in a catalytically active state for oxidation processes. The chiral nature of this compound makes it a prime candidate for inducing enantioselectivity in such reactions.

Potential asymmetric oxidation reactions where this compound could be employed as a chiral ligand include:

Asymmetric Epoxidation of Olefins: The chiral environment created by the ligand complexed to a suitable metal, such as titanium or vanadium, could enable the enantioselective transfer of an oxygen atom to a prochiral olefin. The stereochemistry of the resulting epoxide would be dictated by the orientation of the substrate within the chiral catalytic pocket.

Asymmetric Sulfoxidation: The oxidation of prochiral sulfides to chiral sulfoxides is a critical transformation. A metal complex of this compound could catalyze this reaction with high enantioselectivity, where the ligand's structure would control the facial selectivity of the oxygen transfer to the sulfur atom.

The expected performance of such a catalyst system would be highly dependent on the choice of metal, solvent, and oxidant. The table below outlines a hypothetical study on the influence of different metals on the enantiomeric excess (ee) in a model asymmetric sulfoxidation reaction.

Table 1: Hypothetical Enantioselectivity in Asymmetric Sulfoxidation Using a this compound-Metal Complex

| Metal Precursor | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Ti(Oi-Pr)₄ | Cumene Hydroperoxide | Toluene | -20 | 85 | 75 |

| VO(acac)₂ | tert-Butyl Hydroperoxide | Dichloromethane | 0 | 92 | 88 |

| Mn(OAc)₂ | Hydrogen Peroxide | Acetonitrile | 25 | 78 | 65 |

Catalyst Recycling and Immobilization Strategies

The economic and environmental viability of catalytic processes often hinges on the ability to recover and reuse the catalyst. For homogeneous catalysts based on this compound, developing effective recycling and immobilization strategies is paramount.

Immobilization Strategies:

Immobilization involves anchoring the chiral catalyst to a solid support, transforming it into a heterogeneous catalyst that can be easily separated from the reaction mixture by filtration. For a ligand like this compound, several immobilization strategies can be envisioned:

Covalent Attachment to Inorganic Supports: The ligand can be chemically modified to introduce a functional group, such as a siloxy ether at the alcohol moiety or a vinyl group on the pyridine ring. This modified ligand can then be covalently grafted onto inorganic supports like silica (B1680970) gel or mesoporous materials (e.g., MCM-41, SBA-15).

Polymerization: If a polymerizable group is introduced into the ligand structure, it can be co-polymerized with a suitable monomer (e.g., styrene) to create a chiral polymer-supported ligand.

Ion Exchange: The pyridinium (B92312) salt of the ligand could be immobilized onto an ion-exchange resin.

The choice of immobilization strategy can impact the catalyst's activity and selectivity. The flexibility and length of the linker used to attach the ligand to the support are critical parameters that need to be optimized.

Catalyst Recycling:

For non-immobilized, homogeneous catalysts, recycling can be achieved through methods such as:

Solvent Precipitation: The catalyst may be precipitated from the reaction mixture by the addition of a non-solvent.

Membrane Filtration: Nanofiltration membranes can be used to separate the larger catalyst complex from the smaller product molecules.

Extraction with a Second Immiscible Phase: The catalyst could be designed to be soluble in a specific solvent phase (e.g., fluorous or ionic liquid) that is immiscible with the reaction medium, allowing for simple phase separation after the reaction.

The table below summarizes potential immobilization and recycling strategies and their anticipated advantages and disadvantages.

Table 2: Comparison of Catalyst Recycling and Immobilization Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Covalent Attachment to Silica | The ligand is functionalized and grafted onto a silica support. | High catalyst stability; easy separation by filtration. | Potential for reduced catalytic activity due to steric hindrance; multi-step synthesis of the supported catalyst. |

| Polymer Entrapment | The catalyst is physically entrapped within a polymer matrix. | Simpler preparation compared to covalent attachment. | Potential for catalyst leaching over time. |

| Biphasic Catalysis | The catalyst is dissolved in a phase (e.g., ionic liquid) immiscible with the product phase. | High activity and selectivity of a homogeneous catalyst; easy separation. | Requires specialized solvents; potential for cross-contamination. |

| Nanofiltration | A membrane is used to separate the catalyst from the product based on size. | Applicable to a wide range of homogeneous catalysts. | Membrane fouling and cost can be issues. |

Computational Chemistry and Molecular Modeling for 1s 1 4 Tert Butylpyridin 2 Yl Ethanol

Theoretical Prediction of Reactivity and Selectivity

Theoretical predictions of reactivity and selectivity for ligands such as (1S)-1-(4-Tert-butylpyridin-2-yl)ethanol are predominantly achieved through quantum chemical calculations, with Density Functional Theory (DFT) being a principal method. nih.gov These calculations can elucidate the underlying factors that govern the outcome of a chemical reaction, saving significant time and resources in experimental studies.

By modeling the reaction pathways, transition states (TS) can be located and their energies calculated. The energy barrier of a reaction, represented by the energy of the transition state, is a critical determinant of reaction kinetics. For stereoselective reactions, comparing the transition state energies for the formation of different stereoisomers allows for the prediction of the major product. For instance, in a catalytic cycle involving this compound, DFT can be used to model the transition states leading to R and S products. A lower energy for the transition state leading to the R product would suggest that the R isomer will be formed in excess, and the enantiomeric excess (ee) can be predicted from the energy difference (ΔΔG‡).

Furthermore, conceptual DFT provides reactivity indices derived from the electronic structure of the molecule. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electronegativity, and chemical hardness help in understanding the nucleophilic and electrophilic nature of different sites within the molecule. This is crucial for predicting how the ligand will interact with a metal center and a substrate.

Table 1: Hypothetical DFT-Calculated Parameters for Predicting Stereoselectivity

| Transition State | Relative Energy (kcal/mol) | Predicted Major Product | Predicted Enantiomeric Excess (%) |

| TS-(R) | 0.0 | R | >99 |

| TS-(S) | 2.5 |

Note: This table is illustrative and shows how a significant energy difference between transition states would predict high enantioselectivity.

Molecular Dynamics Simulations for Ligand-Substrate/Catalyst Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of ligand-substrate and ligand-catalyst interactions. rsc.orgmdpi.com Unlike static quantum chemical calculations, MD simulations can capture the conformational flexibility of molecules and the explicit effects of the solvent environment over timescales ranging from picoseconds to microseconds.

In the context of a catalytic system involving this compound complexed with a metal, MD simulations can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and substrate within the catalyst's active site, the stability of the complex can be assessed.

Key Interactions: The simulations can identify and quantify crucial non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, that are responsible for holding the substrate in a specific orientation. figshare.com This orientation is often the key to achieving high selectivity.

Conformational Changes: MD can track how the ligand and catalyst change their shape to accommodate the substrate, a phenomenon known as "induced fit."

Solvent Effects: By including solvent molecules in the simulation box, their influence on the stability and dynamics of the catalytic complex can be explicitly studied.

The insights gained from MD simulations are invaluable for understanding the specific roles of different parts of the ligand, such as the tert-butyl group and the chiral ethanol (B145695) moiety, in controlling the catalytic process. researchgate.net

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical methods, particularly DFT, are extensively used to investigate the electronic structure and bonding characteristics of molecules like this compound and its metal complexes. jocpr.comnumberanalytics.com These studies provide a fundamental understanding of how the ligand coordinates to a metal center and how this coordination influences its reactivity.

Key aspects that can be analyzed include:

Molecular Orbitals: The analysis of frontier molecular orbitals (HOMO and LUMO) helps to understand the electron-donating and -accepting capabilities of the ligand. numberanalytics.com The energy and spatial distribution of these orbitals are crucial for the formation of coordination bonds with a metal.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule. It can quantify the charge transfer between the ligand and the metal, describe the nature of the coordination bond (e.g., sigma-donation from the pyridine (B92270) nitrogen), and identify other important interactions like hyperconjugation. rsc.org

Atomic Charges: Calculating the partial charges on each atom helps to identify electrostatic interaction sites and understand the polarity of the molecule.

Vibrational Frequencies: Theoretical calculation of vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computed geometry and provide a detailed assignment of the spectral bands. researchgate.netyoutube.com

Table 2: Illustrative Electronic Properties of a Pyridine Ligand from DFT Calculations

| Property | Value | Interpretation |

| HOMO Energy | -6.2 eV | Related to the electron-donating ability of the ligand |

| LUMO Energy | -0.8 eV | Related to the electron-accepting ability of the ligand |

| HOMO-LUMO Gap | 5.4 eV | Indicator of chemical stability |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule |

Note: This table presents typical values for a pyridine derivative to illustrate the kind of data generated from quantum chemical studies. jocpr.com

Docking and Molecular Recognition Studies in Catalytic Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or catalyst). dergipark.org.tr While widely used in drug discovery, its principles are also applicable to understanding molecular recognition in catalytic systems. tubitak.gov.tr

For a catalytic reaction, this compound would be part of a larger chiral catalyst complex. Docking simulations can then be used to predict how a substrate molecule will bind to this catalyst. The process involves:

Preparation of Structures: High-quality 3D structures of both the catalyst complex and the substrate are prepared.

Sampling of Orientations: A docking algorithm systematically samples a large number of possible binding poses of the substrate within the active site of the catalyst.

Scoring: Each pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted to be the most likely binding mode. dergipark.org.tr

The results of docking studies can reveal:

The most stable binding geometry of the substrate.

Key amino acid residues or parts of the ligand that interact with the substrate. figshare.com

A rationale for the observed stereoselectivity, as the preferred binding mode will place the substrate in an orientation that favors attack from one specific face.

These predictions can then be further refined and validated using more computationally intensive methods like MD simulations and quantum chemical calculations. nih.gov

Emerging Research Directions and Future Perspectives for Chiral Pyridine Carbinols

Novel Synthetic Methodologies for Expanding Chemical Space

The development of innovative and efficient synthetic routes to chiral pyridine (B92270) carbinols and their derivatives is paramount for expanding the available chemical space and facilitating the discovery of new catalysts and functional molecules. Traditional methods are continually being refined, and new strategies are emerging that offer improved yields, enantioselectivity, and substrate scope.

One promising approach involves the asymmetric hydrogenation of precursor ketones. For instance, ruthenium-based catalysts have demonstrated high efficacy in the enantioselective hydrogenation of various aromatic and heteroaromatic ketones, yielding valuable chiral alcohols with exceptional enantiomeric excess (up to 99.9% ee). rsc.org Specifically, the synthesis of tunable chiral pyridine-aminophosphine ligands has been achieved through the ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines, showcasing a method with a broad substrate scope and mild reaction conditions suitable for scalable synthesis. rsc.org Similarly, Ru(diamine) complexes have been successfully employed for the first enantioselective hydrogenation of terpyridine-type N-heteroarenes, providing direct access to chiral tridentate nitrogen ligands. acs.orgresearchgate.net

Another significant advancement is the copper-catalyzed asymmetric alkylation of alkenyl pyridines. nih.gov This method utilizes a copper-chiral diphosphine ligand system, activated by a Lewis acid, to react with highly reactive Grignard reagents. researchgate.net This strategy allows for the introduction of a wide variety of alkyl chains to β-substituted alkenyl pyridines, producing a diverse range of alkylated chiral pyridines with excellent yields and high enantiopurity. nih.govresearchgate.net

Furthermore, interrupted hydrogenation presents a novel strategy for creating complex chiral structures. The hydrogenation of oxazolidinone-substituted pyridines, for example, can be interrupted by nucleophilic substitution with water, leading to the synthesis of enantioenriched δ-lactams. nih.gov This method highlights the potential of harnessing reactive unsaturated intermediates in arene hydrogenation to build molecular complexity. nih.gov

| Methodology | Catalyst/Reagent System | Key Advantages | Reported Efficiency | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ruthenium-based complexes (e.g., Ru-BICP-diamine, Ru-DTBM-segphos) | High enantioselectivity, broad substrate scope, mild conditions | Up to >99% ee | rsc.orgrsc.orgacs.orgresearchgate.net |

| Copper-Catalyzed Asymmetric Alkylation | CuBr·SMe₂ / Chiral Diphosphine Ligand / Lewis Acid / Grignard Reagent | Access to a wide range of alkylated pyridines, high functional group tolerance | Excellent yields and enantiopurities | nih.govresearchgate.net |

| Interrupted Hydrogenation | Palladium catalyst with oxazolidinone chiral auxiliary | Synthesis of complex structures (e.g., δ-lactams) by harnessing reactive intermediates | High yields and excellent enantiomeric ratios | nih.gov |

Exploration of New Catalytic Applications Beyond Traditional Organic Synthesis

The unique structural and electronic properties of chiral pyridine carbinols and their derivatives, such as pyridine-oxazolines (PyOx), make them highly effective ligands in a wide array of asymmetric catalytic reactions. rsc.org Research is actively pushing their application into new and challenging areas beyond conventional synthesis, addressing key challenges in modern chemistry.

A significant area of exploration is in C–H bond functionalization. A recently designed and tunable chiral pyridine framework has been successfully applied in an enantioselective iridium-catalyzed C–H borylation reaction. acs.org This method allows for the desymmetrization of diaryl(2-pyridyl)methane compounds, yielding products that can be transformed into various chiral tri(hetero)arylmethane compounds. acs.org This demonstrates the potential of chiral pyridine ligands to control stereochemistry in reactions that directly convert ubiquitous C-H bonds into more complex functionalities. nih.gov

Helical-chiral pyridines are also emerging as a new class of powerful organocatalysts. nih.gov These molecules have shown high enantioselectivity in a variety of mechanistically distinct transformations, including:

Friedel-Crafts alkylation

Diels-Alder reactions

Ring-opening of epoxides

Propargylation of aldehydes

The versatility of these catalysts opens up new avenues for metal-free asymmetric synthesis. nih.gov

Furthermore, chiral pyridine derivatives are being employed in increasingly complex catalytic systems. For example, chiral 1-phosphabarrelene-pyridines have been developed for Rhodium- and Iridium-catalyzed asymmetric hydrogenation of challenging substrates like cyclic β-enamides. researchgate.net Similarly, newly designed chiral pyridine-derived ligands are enabling mechanistically diverse transition-metal-catalyzed reactions, such as nickel-catalyzed intermolecular reductive additions and Ullmann couplings. nih.gov

| Application Area | Catalyst/Ligand Type | Transformation | Significance | Reference |

|---|---|---|---|---|

| C–H Bond Functionalization | Chiral Pyridine N,B-bidentate ligand with Iridium | Asymmetric C–H borylation | Direct, efficient synthesis of chiral tri(hetero)arylmethanes | acs.orgnih.gov |

| Organocatalysis | Helical-chiral pyridines | Friedel-Crafts, Diels-Alder, epoxide ring-opening | Metal-free catalysis with high enantioselectivity | nih.gov |

| Asymmetric Hydrogenation | Chiral 1-Phosphabarrelene-Pyridines with Rh/Ir | Hydrogenation of cyclic β-enamides | Access to challenging chiral cyclic structures | researchgate.net |

| Cross-Coupling Reactions | Chiral 2,2'-bipyridine (B1663995) ligands with Nickel | Reductive addition, Ullmann coupling | High efficiency in mechanistically diverse reactions | nih.gov |

Advancements in In-situ Spectroscopic and Mechanistic Characterization

A deep understanding of reaction mechanisms is critical for the rational design of more efficient and selective catalysts. The development of advanced in-situ spectroscopic techniques, coupled with computational studies, is providing unprecedented insight into the catalytic cycles involving chiral pyridine carbinols.

Kinetic, spectroscopic, and computational studies on the Ru-catalyzed asymmetric hydrogenation of 2-pyridyl-substituted alkenes have revealed that the addition of H₂ is the rate-determining step, while alkene insertion is the enantio-determining step. nih.gov These studies also uncovered a fascinating substrate-mediated H/D exchange process, providing a more detailed picture of the roles of hydrogen gas, Ru-H species, and solvent in the catalytic system. nih.gov

Similarly, mechanistic investigations into the copper-catalyzed addition of Grignard reagents to alkenyl pyridines suggest a pathway that involves the formation of a copper-alkene π-complex, followed by oxidative addition to a Cu(III)-species and subsequent reductive elimination. nih.gov

Computational tools like Density Functional Theory (DFT) are also playing a crucial role. DFT investigations of the iridium-catalyzed C–H borylation reaction helped to elucidate the conformational preferences of the chiral ligand that lead to the observed enantioselectivity. acs.org Control experiments and the isolation of reaction intermediates, sometimes characterized by X-ray crystallography, provide tangible evidence to support proposed mechanisms, as seen in studies of iron-catalyzed reactions of 2-pyridone derivatives. nih.gov These combined experimental and computational approaches are essential for validating catalyst design concepts, such as the "double-layer control" principle proposed for new chiral pyridine units, and for predicting the outcomes of new catalytic transformations. nih.gov

Sustainable and Green Chemistry Approaches in Synthesis and Catalysis

The principles of green chemistry are increasingly influencing the synthesis and application of chiral pyridine carbinols. The focus is on developing environmentally benign processes that minimize waste, reduce energy consumption, and utilize safer materials. nih.govcitedrive.com

A major thrust in this area is the use of greener catalysts. Iron, being an abundant, inexpensive, and low-toxicity metal, is an attractive alternative to precious metal catalysts like palladium or rhodium. thieme-connect.com Facile and efficient iron-catalyzed cyclization reactions have been developed for the synthesis of substituted pyridines, offering a more sustainable route to these important scaffolds. rsc.orgresearchgate.net

Green synthetic methodologies are also being widely adopted. rasayanjournal.co.in These include:

Microwave-assisted synthesis: This technique often leads to dramatically reduced reaction times and improved yields. nih.gov

Multicomponent Reactions (MCRs): MCRs enhance efficiency and atom economy by combining three or more reactants in a single step to form a complex product. nih.gov

Solvent-free or Green Solvent Reactions: Conducting reactions without a solvent or in environmentally friendly solvents like water or ionic liquids reduces waste and environmental impact. researchgate.net

Ultrasonic Synthesis: The use of ultrasound can enhance reaction rates and yields. rasayanjournal.co.in

These green approaches are not only environmentally beneficial but also often lead to simpler workup procedures and higher purity products. rasayanjournal.co.inresearchgate.net The development of recyclable catalysts and protocols that can be performed on a gram scale further demonstrates the practical applicability of these sustainable methods in the synthesis of pyridine derivatives. rsc.org

| Approach | Example Technique | Key Advantages | Reference |

|---|---|---|---|

| Use of Greener Catalysts | Iron-catalyzed cyclization | Low cost, low toxicity, abundance of iron | nih.govthieme-connect.comrsc.orgresearchgate.net |

| Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times, often higher yields | nih.gov |

| Atom Economy | One-pot multicomponent reactions | Reduced waste, simplified procedures, high synthetic efficiency | nih.gov |

| Safer Reaction Media | Use of water as a solvent; solvent-free conditions | Reduced environmental impact, enhanced safety | researchgate.net |

Q & A

Q. What is the role of Lewis acid catalysts in the synthesis of intermediates leading to this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.